
(1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID DIETHYL ESTER
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID DIETHYL ESTER is a derivative of fullerene C60, a spherical carbon molecule composed of 60 carbon atoms arranged in a structure similar to a soccer ball. This compound is functionalized with two carboxylic acid ester groups, making it more soluble and reactive compared to the parent fullerene. Fullerenes, including their derivatives, have unique chemical and physical properties that make them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID DIETHYL ESTER typically involves the functionalization of fullerene C60. One common method is the Bingel reaction, which involves the cyclopropanation of fullerene C60 with diethyl malonate in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The scalability of the Bingel reaction makes it suitable for industrial applications, allowing for the production of significant quantities of the compound.
化学反应分析
Types of Reactions
(1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID DIETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of (1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID.
Reduction: Formation of (1,2-METHANOFULLERENE C60)-61,61-DIOL.
Substitution: Formation of various substituted fullerene derivatives depending on the nucleophile used.
科学研究应用
(1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID DIETHYL ESTER has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fullerene derivatives. Its unique structure allows for the study of fullerene chemistry and reactivity.
Biology: Investigated for its potential as a drug delivery system due to its ability to encapsulate other molecules within its structure.
Medicine: Explored for its antioxidant properties and potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials, such as organic photovoltaics and electronic devices, due to its excellent electron-accepting properties.
作用机制
The mechanism by which (1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID DIETHYL ESTER exerts its effects is primarily through its ability to interact with various molecular targets. The compound’s unique structure allows it to participate in electron transfer reactions, making it an effective antioxidant. Additionally, its ability to form stable complexes with other molecules makes it useful in drug delivery and photodynamic therapy, where it can generate reactive oxygen species upon light activation to target cancer cells.
相似化合物的比较
Similar Compounds
(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID: A similar compound with a single carboxylic acid group.
DIETHYL (1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLATE: Another ester derivative with similar properties.
TERT-BUTYL (1,2-METHANOFULLERENE C60)-61-CARBOXYLATE: A derivative with a tert-butyl ester group.
Uniqueness
(1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID DIETHYL ESTER is unique due to its dual ester functionalization, which enhances its solubility and reactivity compared to other fullerene derivatives. This makes it particularly valuable in applications requiring high solubility and reactivity, such as drug delivery and material science.
属性
CAS 编号 |
155679-98-4 |
|---|---|
分子式 |
C67H10O4 |
分子量 |
878.79 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



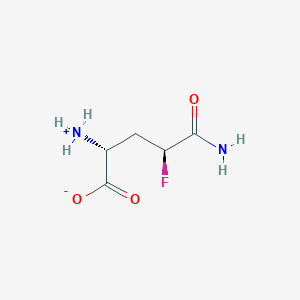
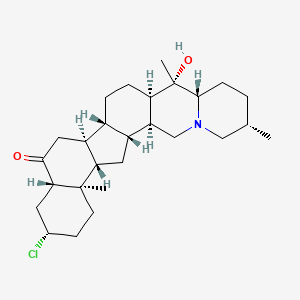
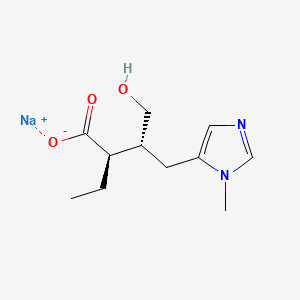
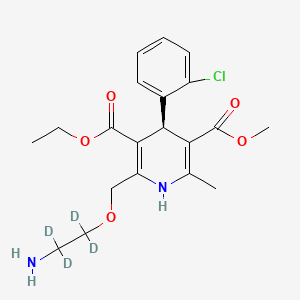
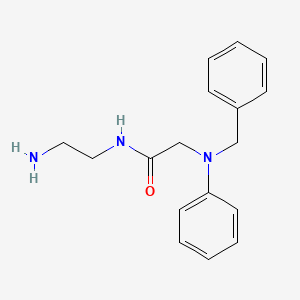
![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B1146563.png)
![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-di](/img/structure/B1146565.png)
